In-Depth Technical Guide to Ald-Ph-amido-PEG3-C1-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
In-Depth Technical Guide to Ald-Ph-amido-PEG3-C1-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical characteristics, a plausible synthetic pathway, and protocols for its use in bioconjugation, including deprotection and antibody conjugation.
Core Chemical Properties and Structure
Ald-Ph-amido-PEG3-C1-Boc is a polyethylene glycol (PEG) linker designed with distinct functional groups at each terminus, enabling the sequential and controlled conjugation of two different molecules. Its structure features a benzaldehyde group for reaction with amine-containing molecules, a stable amide bond, a hydrophilic PEG3 spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent modifications.
The key structural components are:
-
Aldehyde (Ald): The terminal benzaldehyde group serves as a reactive handle for conjugation to primary amines, such as the lysine residues on antibodies, through reductive amination.
-
Phenyl-amido (Ph-amido): A stable aromatic amide linkage that provides structural rigidity. Amide bonds are known for their high stability compared to ester bonds.
-
PEG3: A short polyethylene glycol chain consisting of three ethylene glycol units. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the final bioconjugate.
-
C1-Boc: A Boc (tert-butyloxycarbonyl) protected amine. The Boc group is a widely used protecting group for amines that is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for further conjugation.
Quantitative Data
| Property | Value | Source |
| CAS Number | 1007215-94-2 | Generic Supplier Data |
| Molecular Formula | C₂₀H₃₀N₂O₆ | Generic Supplier Data |
| Molecular Weight | 394.46 g/mol | Generic Supplier Data |
| Purity | Typically >95% | Generic Supplier Data |
| Appearance | White to off-white solid | Generic Supplier Data |
Structural Representation
A placeholder for the 2D chemical structure of Ald-Ph-amido-PEG3-C1-Boc. A visual representation would be inserted here. Caption: 2D Structure of Ald-Ph-amido-PEG3-C1-Boc.
Experimental Protocols
The following sections provide detailed, illustrative experimental protocols for the synthesis, deprotection, and conjugation of Ald-Ph-amido-PEG3-C1-Boc. These are representative methods and may require optimization for specific applications.
Plausible Multi-Step Synthesis of Ald-Ph-amido-PEG3-C1-Boc
This hypothetical synthesis outlines a plausible route to Ald-Ph-amido-PEG3-C1-Boc, starting from commercially available materials.
Caption: Plausible synthetic workflow for Ald-Ph-amido-PEG3-C1-Boc.
Step 1: Mono-Boc Protection of 1,8-diamino-3,6-dioxaoctane
-
Dissolve 1,8-diamino-3,6-dioxaoctane (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (TEA, 1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield mono-Boc-protected diamine.
Step 2: Amide Coupling with 4-Formylbenzoic Acid
-
Dissolve 4-formylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) and stir for 30 minutes at 0 °C.
-
Add the mono-Boc-protected diamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain Ald-Ph-amido-PEG3-C1-Boc.
Boc Deprotection Protocol
The Boc protecting group can be removed under acidic conditions to yield a free amine, which can then be conjugated to a payload molecule (e.g., a cytotoxic drug).
Caption: Boc deprotection workflow.
-
Dissolve Ald-Ph-amido-PEG3-C1-Boc in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM or toluene to remove residual TFA.
-
The resulting amine can be used directly or after neutralization with a mild base (e.g., diisopropylethylamine).
Antibody Conjugation via Reductive Amination
This protocol describes the conjugation of the aldehyde group of the linker to the lysine residues of a monoclonal antibody (mAb).
Caption: Reductive amination workflow for ADC formation.
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The buffer should be free of primary amines.
-
Add the deprotected linker-payload conjugate (Ald-Ph-amido-PEG3-NH-Drug) to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of the linker-drug).
-
Incubate the mixture at room temperature or 37°C for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Add a solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of approximately 20 mM.
-
Incubate the reaction for 16-24 hours at 4°C or room temperature.
-
Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris buffer).
-
Purify the resulting ADC from unconjugated linker-drug and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Representative Analytical Data
As experimental data for Ald-Ph-amido-PEG3-C1-Boc is not publicly available, the following tables present expected NMR and mass spectrometry data based on its chemical structure and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | s | 9H |
| -NH- (Amide) | ~7.8-8.2 | br s | 1H |
| -CH₂-NH(Boc) | ~3.30 | m | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6-3.8 | m | 12H |
| Ar-H (ortho to CHO) | ~7.95 | d | 2H |
| Ar-H (ortho to amide) | ~7.85 | d | 2H |
| -CHO | ~10.0 | s | 1H |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.5 |
| -CH₂-NH(Boc) | ~40.5 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-71.5 |
| Ar-C | ~128-140 |
| -C=O (Amide) | ~166.0 |
| -CHO | ~192.0 |
Expected Mass Spectrometry Data
For mass spectrometry analysis, the expected molecular ion peak would correspond to the calculated molecular weight.
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| Ion | Expected m/z |
| [M+H]⁺ | 395.22 |
| [M+Na]⁺ | 417.20 |
Characterization of the Final Antibody-Drug Conjugate
After conjugation and purification, the resulting ADC should be thoroughly characterized to determine key quality attributes.
Drug-to-Antibody Ratio (DAR)
The average number of drug-linker molecules conjugated to each antibody is a critical parameter. This can be determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.
-
Mass Spectrometry (MS): Analysis of the intact or deglycosylated ADC can provide a distribution of species with different DAR values.
Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product and to confirm the removal of unconjugated small molecules.
This technical guide provides a foundational understanding of Ald-Ph-amido-PEG3-C1-Boc for its application in the development of bioconjugates. The provided protocols and data are illustrative and should be adapted and optimized for specific research and development needs.
